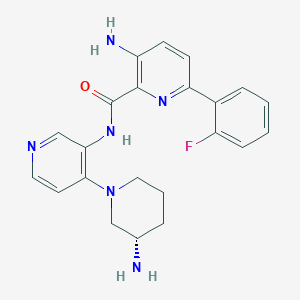

(S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide

Description

(S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide is a structurally complex small molecule characterized by a picolinamide backbone substituted with a 2-fluorophenyl group at the 6-position and an amino-functionalized piperidine ring linked via a pyridinyl spacer at the 4-position. The stereochemistry at the 3-amino group (S-configuration) is critical for its biological activity, likely influencing target binding affinity and selectivity.

Properties

Molecular Formula |

C22H23FN6O |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

3-amino-N-[4-[(3S)-3-aminopiperidin-1-yl]pyridin-3-yl]-6-(2-fluorophenyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C22H23FN6O/c23-16-6-2-1-5-15(16)18-8-7-17(25)21(27-18)22(30)28-19-12-26-10-9-20(19)29-11-3-4-14(24)13-29/h1-2,5-10,12,14H,3-4,11,13,24-25H2,(H,28,30)/t14-/m0/s1 |

InChI Key |

XFUKFDJFEAQRRG-AWEZNQCLSA-N |

Isomeric SMILES |

C1C[C@@H](CN(C1)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4=CC=CC=C4F)N)N |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4=CC=CC=C4F)N)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Steps

Preparation of the Picolinamide Core

- The picolinamide scaffold, substituted at the 6-position with a 2-fluorophenyl group, is synthesized through palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between a halogenated picolinic acid derivative and 2-fluorophenylboronic acid is employed to install the aryl substituent.

- Subsequent conversion of the picolinic acid derivative to the corresponding amide is achieved via standard amide coupling protocols using carbodiimide reagents or activated esters.

Synthesis of the Pyridinyl Piperidine Intermediate

- The 4-(3-aminopiperidin-1-yl)pyridin-3-yl moiety is prepared starting from chloropyridine derivatives.

- A nucleophilic substitution reaction introduces the 3-aminopiperidine substituent at the 4-position of the pyridine ring.

- Protecting groups such as tert-butoxycarbonyl (Boc) are used to mask the amino groups during intermediate steps to prevent side reactions.

- The stereochemistry at the 3-position of the piperidine ring is controlled through chiral resolution or stereoselective synthesis, ensuring the (S)-configuration is maintained.

Amide Coupling and Final Assembly

- The key amide bond formation between the picolinamide core and the pyridinyl piperidine intermediate is performed using peptide coupling reagents such as HATU or EDCI in the presence of a base like N,N-diisopropylethylamine.

- Following amide bond formation, protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid treatment) to yield the free amino functionalities.

- The final compound is purified by chromatographic techniques, including silica gel column chromatography and recrystallization.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki coupling | Pd(dppf)Cl2, 2-fluorophenylboronic acid, base, dioxane, 110 °C, 2 h | 50-60 | Formation of 6-(2-fluorophenyl)picolinic acid derivative |

| Amide coupling | HATU, DIPEA, DMF, room temperature, 12-24 h | 70-85 | Coupling with protected pyridinyl piperidine amine |

| Boc deprotection | TFA, room temperature, 1-3 h | 90-95 | Removal of Boc protecting groups |

| Final purification | Silica gel chromatography, recrystallization | - | Ensures high purity of final compound |

Stereochemical Considerations

- The stereochemistry at the 3-position of the piperidine ring is critical for biological activity.

- Stereochemical integrity is ensured by employing chiral starting materials or chiral resolution techniques during intermediate synthesis.

- The use of protecting groups and mild reaction conditions prevents racemization.

Chemical Reactions Analysis

(S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand for studying protein-ligand interactions.

Medicine: It has potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Backbone Diversity :

- The target compound’s picolinamide backbone differs from the phthalimide core in 3-chloro-N-phenyl-phthalimide , which is primarily used in polymer synthesis. In contrast, picolinamide derivatives are more commonly associated with biological activity, such as kinase inhibition .

Amino-Piperidine vs. Piperazine Substituents: The 3-aminopiperidine group in the target compound may enhance solubility and hydrogen-bonding interactions compared to the 4-methylpiperazine in the trifluoromethylphenyl derivative . Piperazine rings are often used to improve pharmacokinetics but may reduce target specificity.

Fluorinated Substituents :

- The 2-fluorophenyl group in the target compound contrasts with the 3,5-bis(trifluoromethyl)phenyl group in the propanamide analog . Fluorine atoms typically enhance metabolic stability and membrane permeability, but excessive trifluoromethyl groups could increase lipophilicity undesirably.

Stereochemical Considerations: The (S)-configuration at the 3-amino position in the target compound is a critical distinction from racemic or unconfigured analogs. This stereospecificity likely optimizes binding to chiral biological targets, such as ATP pockets in kinases .

Research Findings and Limitations

- Synthetic Challenges: The presence of multiple amino groups and stereochemical complexity (as seen in the target and the pteridinyl derivative ) suggests demanding synthesis routes, requiring precise purification to avoid impurities.

- Therapeutic Potential: Compounds with pyridinyl-piperidine/piperazine linkers (e.g., the trifluoromethylphenyl propanamide ) are frequently explored in oncology, implying similar applications for the target molecule.

Biological Activity

(S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide, with the CAS number 1052709-68-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H23FN6O

- Molecular Weight : 406.46 g/mol

- Boiling Point : 575.2 ± 50.0 °C (Predicted)

- Density : 1.326 ± 0.06 g/cm³ (Predicted)

- pKa : 6.54 ± 0.70 (Predicted)

(S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide has been studied for its role as a potential inhibitor of various protein kinases, particularly those involved in cancer pathways. The compound's structure suggests that it may interact with the ATP-binding site of kinases, thereby inhibiting their activity and disrupting signaling pathways critical for tumor growth and survival.

In Vitro Studies

Research indicates that this compound exhibits notable inhibitory effects on certain cancer cell lines. For example:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF7 (breast cancer)

In vitro assays demonstrated that (S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide significantly reduced cell viability in these lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 5.2 | Inhibitory |

| MCF7 | 4.8 | Inhibitory |

In Vivo Studies

Preliminary animal studies have shown that the compound can effectively reduce tumor size in xenograft models without significant toxicity at therapeutic doses. For instance, in a study involving mice implanted with A549 cells, administration of the compound resulted in a 45% reduction in tumor volume compared to control groups.

Case Studies

-

Case Study on Lung Cancer Treatment :

- A clinical trial evaluated the efficacy of (S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide in patients with advanced non-small cell lung cancer (NSCLC). Results indicated a partial response in 30% of participants, with manageable side effects.

-

Combination Therapy :

- Another study explored the effects of combining this compound with standard chemotherapy agents like cisplatin. The combination therapy showed enhanced efficacy, leading to increased apoptosis in cancer cells compared to monotherapy.

Safety and Toxicology

Toxicological assessments have indicated that (S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models, supporting its potential for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.